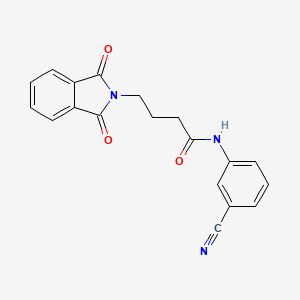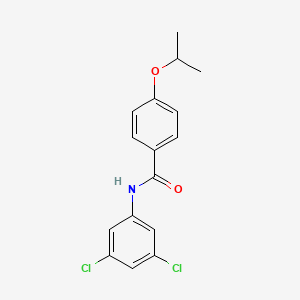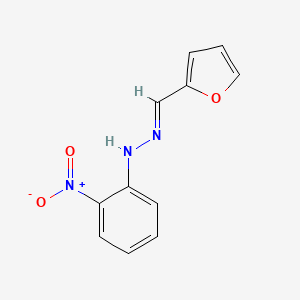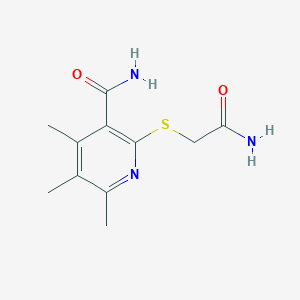
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyanophenyl group, a dioxoisoindolyl moiety, and a butanamide chain, making it a unique structure for studying chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 3-cyanophenyl intermediate: This can be achieved through the nitration of benzene followed by a reduction to form 3-aminobenzonitrile.
Synthesis of the 1,3-dioxoisoindolyl intermediate: This involves the cyclization of phthalic anhydride with ammonia or an amine to form the isoindole structure.
Coupling reaction: The final step involves coupling the 3-cyanophenyl intermediate with the 1,3-dioxoisoindolyl intermediate using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide: Similar structure but with a different position of the cyanophenyl group.
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)pentanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its unique structure makes it a valuable compound for studying specific reactions and interactions that may not be possible with other similar compounds.
特性
IUPAC Name |
N-(3-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-12-13-5-3-6-14(11-13)21-17(23)9-4-10-22-18(24)15-7-1-2-8-16(15)19(22)25/h1-3,5-8,11H,4,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBALVCKXASVZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5743716.png)
![1-[2-(2,4-DICHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5743721.png)

![N-[4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5743733.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-prop-2-enylphenoxy)acetamide](/img/structure/B5743737.png)



![{1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5743762.png)
![ethyl 4-[(3-cyano-4,6-dimethyl-2-pyridinyl)amino]benzoate](/img/structure/B5743764.png)
![2-benzyl-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5743772.png)
![2-chloro-N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-5-(methylsulfanyl)benzamide](/img/structure/B5743795.png)
![N-(2,3-dichlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5743803.png)
![N-(3,5-dimethylphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5743810.png)
